2-(azidomethyl)-1,3-thiazole
Description
Significance of Azidomethyl and Thiazole (B1198619) Moieties in Contemporary Chemical Research
The considerable interest in 2-(azidomethyl)-1,3-thiazole (B1287221) stems from the distinct and synergistic properties of its constituent parts: the azidomethyl group and the 1,3-thiazole ring.
The azidomethyl group (-CH₂N₃) is a highly versatile functional group in modern organic synthesis. Organic azides are relatively stable yet can be readily transformed into other important functional groups, such as amines, under specific reaction conditions. ontosight.aiclockss.org This dual nature makes them valuable as synthetic amine equivalents. clockss.org Perhaps the most prominent application of the azide (B81097) functionality is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. clockss.orgsigmaaldrich.comnih.gov This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. nih.govtcichemicals.comsigmaaldrich.com The resulting triazole linker is not merely a passive connector but can itself exhibit biological activities and serve as a rigid scaffold in drug design. tcichemicals.comacs.org The azidomethyl group, in particular, provides a flexible linker to a core structure, allowing for the exploration of structure-activity relationships in medicinal chemistry. mdpi.com
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. nih.gov It is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. nih.govresearchgate.netmedmedchem.com The thiazole nucleus is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. researchgate.netwikipedia.org Numerous drugs incorporate the thiazole moiety, showcasing its broad pharmacological relevance. Examples include the anticancer agents dasatinib (B193332) and epothilone, the antifungal drug abafungin, and the anti-inflammatory drug meloxicam. nih.govresearchgate.netmedmedchem.com The aromatic nature of the thiazole ring allows for various chemical modifications, and its heteroatoms can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The thiazole ring itself can be considered a bioisostere for other aromatic systems, offering a unique combination of electronic and steric properties. acs.org
The combination of these two moieties in this compound creates a powerful bifunctional building block. It provides a stable heterocyclic core with proven biological relevance and a reactive handle for facile conjugation and derivatization via click chemistry or other azide-specific transformations.
Historical Context of Azido-Heterocycles and Alkyl-Substituted Thiazoles
The development of this compound builds upon a rich history of research into both azido-heterocycles and alkyl-substituted thiazoles.
The synthesis of azido-heterocycles has been a topic of interest for decades, driven by their potential as precursors for a variety of other heterocyclic systems and their utility in medicinal chemistry. hochschulkontor.lv Early methods for introducing the azide group often involved nucleophilic substitution reactions using sodium azide. sigmaaldrich.com The discovery and development of click chemistry in the early 2000s dramatically increased the importance of azido-substituted compounds, including those based on heterocyclic scaffolds. sigmaaldrich.comnih.gov Research has explored the synthesis of azides on various heterocyclic rings, including imidazoles, pyrazoles, and thiazoles, to create versatile precursors for further chemical modification. researchgate.net The study of azido-heterocycles also includes the interesting azide-tetrazole equilibrium, a dynamic tautomerism observed in certain azido-azomethine systems. hochschulkontor.lv
The synthesis of alkyl-substituted thiazoles has a long history, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a cornerstone method. wikipedia.orgnih.govjneonatalsurg.com This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govtandfonline.com Over the years, numerous modifications and alternative synthetic routes have been developed to access a wide variety of substituted thiazoles, including those bearing alkyl groups at various positions on the ring. nih.govtandfonline.comorganic-chemistry.org The ability to introduce alkyl substituents is crucial for fine-tuning the steric and electronic properties of thiazole-containing molecules, which is a key aspect of drug discovery and materials science. For example, 2,4-dimethylthiazole (B1360104) is readily synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The synthesis of more complex alkyl-thiazoles, such as those derived from propargyl bromides, has also been explored, often utilizing modern techniques like microwave-assisted synthesis to improve yields and reaction times. nih.govsciencescholar.us
The synthesis of this compound represents a convergence of these two historical streams of research, applying established principles of thiazole synthesis and azide chemistry to create a targeted and highly functionalized molecule.
Scope and Research Objectives for this compound
Research focusing on this compound is primarily driven by its potential as a versatile synthetic intermediate. The principal objectives for its use can be summarized as follows:
As a Building Block for Novel Heterocyclic Systems: The primary research objective is to utilize this compound as a precursor for more complex molecules. The azidomethyl group is a key reactive site, particularly for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. google.comgoogle.com This allows for the straightforward synthesis of 1,2,3-triazole-thiazole hybrids, a class of compounds with potential applications in medicinal chemistry. google.comgoogle.com
Development of Bioactive Compounds: A significant area of investigation is the synthesis and evaluation of derivatives of this compound for biological activity. Given the established pharmacological importance of the thiazole ring, researchers aim to create new libraries of compounds for screening against various therapeutic targets. For instance, triazole-thiazole compounds derived from this precursor have been investigated for their potential to modulate immune responses. google.com
Applications in Chemical Biology and Materials Science: The "clickable" nature of the azidomethyl group makes this compound a candidate for applications in bioconjugation. It can be used to attach the thiazole moiety to biomolecules for labeling or tracking purposes. Furthermore, the structural rigidity and potential for creating polymeric structures through click reactions suggest applications in the development of novel materials. ontosight.ai
Exploration of Reactivity: A fundamental research objective is to explore the full range of chemical transformations possible with this compound. This includes not only cycloaddition reactions but also reductions of the azide to an amine, providing access to 2-(aminomethyl)-1,3-thiazole derivatives, and other potential transformations of the azide and thiazole functionalities.
A search of chemical databases reveals the existence of several related structures, indicating active research in this chemical space. The table below lists some of these compounds and their basic properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Azidomethyl)-2-methyl-1,3-thiazole | 864262-96-4 | C₅H₆N₄S | 154.20 |
| 4-(Azidomethyl)-2-bromo-1,3-thiazole | 2228189-33-9 | C₄H₃BrN₄S | 219.06 |
| 4-(Azidomethyl)-2-(4-chlorophenyl)thiazole | Not Available | C₁₀H₇ClN₄S | 250.71 |
| 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole | Not Available | C₆H₆F₂N₄S | 204.20 |
Data sourced from multiple chemical suppliers and databases. Availability of CAS numbers and specific properties can vary. google.comsmolecule.comsigmaaldrich.com
In essence, the research surrounding this compound is focused on harnessing its unique combination of a biologically relevant core and a synthetically versatile handle to create novel molecules for a range of scientific applications.
Properties
CAS No. |
171268-82-9 |
|---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azidomethyl 1,3 Thiazole
Strategies for Thiazole (B1198619) Ring Formation with Azidomethyl Precursors
The construction of the 2-(azidomethyl)-1,3-thiazole (B1287221) scaffold can be approached by forming the thiazole ring from precursors already containing the azidomethyl group. Established methods for thiazole synthesis can be adapted for this purpose.
Hantzsch-Type Condensations and Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. analis.com.mymdpi.com The classical approach involves the condensation of an α-haloketone with a thioamide. youtube.com To synthesize this compound via this method, one would theoretically react an appropriate α-haloketone with azidothioacetamide.
While specific examples of this direct synthesis are not prevalent in the literature, the general applicability of the Hantzsch synthesis suggests its feasibility. The reaction mechanism proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Modern adaptations of the Hantzsch synthesis often employ microwave irradiation or green catalysts to improve yields and reaction times, and reduce environmental impact. mdpi.commdpi.com For instance, the use of silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst in one-pot, multi-component Hantzsch syntheses. mdpi.com
Cycloaddition Reactions in Thiazole Synthesis
Cycloaddition reactions offer another pathway to the thiazole nucleus. While the more common application of azides in this context is the [3+2] cycloaddition to form triazoles, theoretical cycloaddition strategies could be envisioned for the synthesis of the thiazole ring itself. For example, a [3+2] cycloaddition reaction between a nitrile and a thiocarbonyl ylide could potentially form the thiazole ring. If the nitrile component contained an azidomethyl group, this could lead to the desired product. However, specific literature examples of this approach for the direct synthesis of this compound are scarce. The reactivity of the azide (B81097) group under typical cycloaddition conditions would need to be carefully considered to avoid undesired side reactions.
Metal-Catalyzed Routes to 1,3-Thiazoles
Transition metal-catalyzed reactions have become increasingly important in the synthesis of heterocyclic compounds, including thiazoles. These methods often offer high efficiency and regioselectivity. For instance, metal-catalyzed cyclization of N-propargyl amides has been used to synthesize oxazole (B20620) derivatives, and analogous methods could potentially be developed for thiazoles. researchgate.net A hypothetical metal-catalyzed route to this compound could involve the cyclization of a precursor containing both the azidomethyl group and the necessary functionalities for ring closure, such as a propargyl thioamide derivative. Manganese-mediated radical cyclization has been reported for the synthesis of quinazoline (B50416) derivatives from 2-(azidomethyl)phenyl isocyanides, indicating that the azidomethyl group can be compatible with certain metal-catalyzed radical cyclizations. mdpi.com
Installation of the Azidomethyl Moiety
An alternative and more commonly documented approach to the synthesis of this compound involves the introduction of the azidomethyl group onto a pre-existing thiazole ring.
Nucleophilic Substitution of Halomethyl Thiazoles with Azide Sources
The most direct and widely reported method for the synthesis of this compound and its derivatives is the nucleophilic substitution of a 2-(halomethyl)-1,3-thiazole with an azide source, typically sodium azide (NaN₃). This reaction is a standard Sₙ2 process where the halide (usually chloride or bromide) is displaced by the azide anion.
The precursor, 2-(chloromethyl)-1,3-thiazole, can be synthesized through various methods, including the chlorination of 2-mercapto-5-methyl-thiazole. The subsequent azidation is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole | NaN₃, DMF | 2-(Azidomethyl)-4-cyclopropyl-1,3-thiazole | Not Specified |
| 5-(Iodomethylene)-2-aryl-4,5-dihydrooxazole | NaN₃ | 5-(Azidomethyl)-2-aryloxazole | Not Specified |
| 4-(3-Chloropropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole | NaN₃, DMF, 80 °C | 4-(3-Azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole | 83 |
Table 1: Examples of Nucleophilic Substitution to form Azidomethyl Heterocycles
This method's prevalence is due to the ready availability of the starting halomethyl thiazoles and the high efficiency of the substitution reaction.
Azido (B1232118) Transfer Reactions on Lithiated Thiazole Intermediates
Azido transfer reactions provide another avenue for introducing the azide functionality. This typically involves the reaction of an organometallic intermediate with an azide transfer agent, such as tosyl azide or triflyl azide. For the synthesis of this compound, a hypothetical route would involve the deprotonation of 2-methyl-1,3-thiazole at the methyl group using a strong base like n-butyllithium to form a lithiated intermediate. This nucleophilic species could then react with an azide transfer reagent.
While the azido transfer to a lithiated methyl group on a thiazole ring is not explicitly detailed in the surveyed literature, the azido transfer to a lithiated thiazole ring itself has been reported. nih.gov This suggests that the fundamental chemistry is plausible, though the specific conditions for the azidation of the methyl group would need to be optimized to compete with potential side reactions, such as addition to the thiazole ring.
Multi-Component Reactions Incorporating Azidomethyl Functionality
A plausible MCR approach for the synthesis of a precursor to this compound, such as a 2-(halomethyl)-1,3-thiazole, could involve a variation of the Hantzsch thiazole synthesis. scilit.com This one-pot reaction would bring together an α-halo-aldehyde or ketone, a thioamide, and another reactive component. However, a more direct approach to incorporate the azidomethyl functionality would be a subsequent nucleophilic substitution.
A versatile one-pot synthesis could first involve the formation of a 2,4-disubstituted thiazole ring, which can then be functionalized. scilit.com For instance, a reaction between an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide can yield a thiazole core. scilit.comrug.nl While no direct MCR for this compound is prominently reported, a two-step, one-pot sequence is highly feasible. This would involve an initial MCR to form a 2-(hydroxymethyl)- or 2-(chloromethyl)-1,3-thiazole, followed by in-situ conversion to the azide.
For example, a one-pot chemoenzymatic multicomponent synthesis of thiazole derivatives has been developed, which could be adapted for this purpose. nih.gov Such a reaction, catalyzed by an enzyme like trypsin, could proceed under mild conditions.
Below is a representative table for a proposed multi-component synthesis of a precursor, followed by azidation.
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate Product | Final Product | Potential Catalyst |
| Chloroacetaldehyde (B151913) | Thioformamide (B92385) | - | 2-(Chloromethyl)-1,3-thiazole | This compound | None (Hantzsch synthesis) |
| Glyoxal | Thiourea | Halogenating Agent (e.g., SOCl₂) | 2-(Halomethyl)-1,3-thiazole | This compound | Acid or Base catalyst |
This table represents a proposed reaction scheme based on established thiazole syntheses.
Regioselective Synthesis and Isomeric Considerations
The regioselective synthesis of this compound is crucial to ensure the desired isomer is obtained, avoiding the formation of other substituted thiazoles. The most common and regioselective method to introduce the azidomethyl group at the C2 position of the thiazole ring is through the nucleophilic substitution of a corresponding 2-(halomethyl)-1,3-thiazole with an azide salt, typically sodium azide. mdpi.com
The reaction proceeds via an SN2 mechanism, where the azide ion displaces the halide from the methyl group attached to the thiazole ring. The C2 position of the thiazole ring is electron-deficient, which activates the adjacent methyl group's C-H bonds for halogenation and subsequent substitution. The substitution occurs specifically on the methyl group and not on the thiazole ring itself, ensuring high regioselectivity.
Isomeric considerations primarily arise from the synthesis of the starting 2-(halomethyl)-1,3-thiazole. If the initial thiazole synthesis can lead to different positional isomers (e.g., 4- or 5-substituted thiazoles), a mixture of final products could be obtained. Therefore, a well-defined synthesis of the 2-(halomethyl)-1,3-thiazole precursor is paramount for the purity of the final product. For instance, the Hantzsch synthesis using chloroacetaldehyde and thioformamide would specifically yield the 2-substituted thiazole.
The potential for forming isomeric triazoles through cycloaddition reactions with the azide group is a separate consideration, relevant to subsequent reactions of the target compound rather than its synthesis.
The following table details the regioselective azidation of a 2-(halomethyl)-1,3-thiazole.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Selectivity |
| 2-(Chloromethyl)-1,3-thiazole | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature to 50 °C | This compound | High regioselectivity for substitution on the methyl group |
| 2-(Bromomethyl)-1,3-thiazole | Sodium Azide (NaN₃) | Acetone/Water | Reflux | This compound | High regioselectivity for substitution on the methyl group |
This data is based on general procedures for nucleophilic substitution on halomethyl-heterocycles.
Green Chemistry Approaches and Scalability in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. bepls.com For the synthesis of this compound, several green approaches can be considered.
The use of environmentally benign solvents is a key aspect. Water, ethanol, or polyethylene (B3416737) glycol (PEG) can be used as solvents in thiazole synthesis, replacing hazardous chlorinated solvents. bepls.com For the azidation step, polar aprotic solvents like DMF or DMSO are common, but exploring greener alternatives like ionic liquids or deep eutectic solvents could be a focus of future research.
Catalysis plays a significant role in green synthesis. The use of recyclable catalysts, such as solid-supported acid or base catalysts, can simplify purification and reduce waste. bepls.com For the azidation step, phase-transfer catalysts can be employed to facilitate the reaction in a biphasic system, which can simplify product isolation and minimize the use of organic solvents.
Atom economy is another important green chemistry metric. Multi-component reactions, as discussed earlier, are inherently more atom-economical than multi-step syntheses with intermediate isolation. scilit.comrug.nl A one-pot synthesis of this compound from simple precursors would be a highly desirable green route.
The scalability of the synthesis is a crucial factor for industrial applications. The conversion of 2-(chloromethyl)-1,3-thiazole to this compound using sodium azide is a robust and scalable reaction. The starting materials are readily available and the reaction conditions are generally mild. The development of continuous flow processes for both the thiazole ring formation and the subsequent azidation could offer significant advantages in terms of safety, control, and scalability.
The table below summarizes the green chemistry aspects of a proposed synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Safer Solvents | Use of water, ethanol, or PEG for thiazole synthesis. | Reduced toxicity and environmental impact. |
| Catalysis | Use of recyclable solid catalysts or phase-transfer catalysts. | Simplified purification, reduced waste, catalyst reuse. |
| Atom Economy | Employing a one-pot, multi-component synthesis strategy. | Higher efficiency, less waste generation. |
| Energy Efficiency | Use of microwave or ultrasound irradiation to accelerate reactions. | Reduced reaction times and energy consumption. |
| Renewable Feedstocks | Exploring bio-based starting materials for the thiazole core. | Reduced reliance on fossil fuels. |
This table outlines potential green chemistry improvements for the synthesis of the target compound.
Chemical Reactivity of 2 Azidomethyl 1,3 Thiazole
Reactivity of the Azide (B81097) Group
The azide moiety within 2-(azidomethyl)-1,3-thiazole (B1287221) is a versatile functional group. Its reactivity allows for the synthesis of more complex molecular structures. The azide group's ability to undergo "click" chemistry reactions to form stable triazole linkages with alkynes is a particularly noteworthy characteristic. This reactivity is fundamental to its application in various fields of chemical synthesis. Besides cycloadditions, azides can also undergo reactions like the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement. nih.gov
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a key reaction of azides. organic-chemistry.org This reaction involves the coupling of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgmdpi.com In the context of this compound, this reaction is used to create 1,2,3-triazole derivatives. While thermal cycloadditions are possible, they often require high temperatures and can result in a mixture of regioisomers. organic-chemistry.org To overcome these limitations, metal-catalyzed versions of this reaction have been developed, which offer greater control over the reaction conditions and regioselectivity. organic-chemistry.orgacs.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is known for its mild reaction conditions, often proceeding at room temperature in various solvents, including aqueous solutions. organic-chemistry.orgbeilstein-journals.org The CuAAC is compatible with a wide array of functional groups, making it a robust tool for chemical synthesis. beilstein-journals.org
[3+2] Cycloaddition Reactions (Click Chemistry)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanistic Insights and Kinetic Studies
The mechanism of the CuAAC reaction has been a subject of extensive research. beilstein-journals.orgnih.gov It is generally accepted that the reaction proceeds through a stepwise mechanism involving copper(I)-acetylide intermediates, rather than a concerted cycloaddition. mdpi.comecust.edu.cn Kinetic studies have often shown a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. nih.govmdpi.com The exact nature of the catalytically active species can be influenced by the ligands present in the reaction mixture. beilstein-journals.org Computational studies have been employed to understand the energetics of the reaction, with calculations indicating that the activation barriers for the uncatalyzed reaction are significantly higher than for the copper-catalyzed pathway, explaining the dramatic rate acceleration observed. mdpi.com
Regioselectivity for 1,4-Disubstituted 1,2,3-Triazoles
A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of the proposed mechanism, where the azide adds to the copper-activated alkyne in a specific orientation. ecust.edu.cn This predictable outcome is a major advantage of the CuAAC and is crucial for its application in areas where precise molecular architecture is required.
Catalyst Systems and Reaction Optimization
A variety of copper(I) sources can be used to catalyze the CuAAC reaction. Often, copper(II) salts like CuSO₄ are used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. acs.orgnih.gov The choice of ligand is critical for stabilizing the Cu(I) catalyst, preventing its disproportionation or oxidation, and accelerating the reaction. mdpi.com Tris(triazolyl)methylamine ligands, such as TBTA, are commonly used, particularly in biological applications. nih.gov Other effective ligands include N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives. mdpi.com Reaction conditions, including solvent, temperature, and the presence of additives, can be optimized to improve reaction rates and yields. frontiersin.orgresearchgate.net For instance, the CuI/DIPEA/HOAc system has been reported as a highly efficient catalyst system. organic-chemistry.org
Table 1: Examples of Catalyst Systems for CuAAC
| Catalyst System | Description | Reference(s) |
| CuSO₄ / Sodium Ascorbate | A common in situ method for generating the active Cu(I) catalyst. | acs.orgnih.gov |
| CuI / DIPEA / HOAc | An efficient system where acetic acid accelerates the conversion of copper-containing intermediates. | organic-chemistry.org |
| [Cu(PPh₃)₂]NO₃ | An effective catalyst in various solvents, including toluene (B28343) and water. | beilstein-journals.org |
| Cu(I) with TBTA Ligand | TBTA (tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a widely used ligand to stabilize the Cu(I) catalyst. | nih.gov |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and 1,5-Regioselectivity
While the CuAAC reaction reliably produces 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to selectively synthesize 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes to produce fully substituted 1,2,3-triazoles. acs.orgnih.gov
The mechanism of RuAAC is believed to proceed through a different pathway than CuAAC, involving the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and alkyne. nih.govresearchgate.net The regioselectivity for the 1,5-isomer arises from the initial bond formation between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne. nih.gov
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-triazoles | 1,5-Disubstituted 1,2,3-triazoles |
| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |
| Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |
| Mechanism | Involves copper-acetylide intermediates | Proceeds via a six-membered ruthenacycle intermediate |
| Reference(s) | organic-chemistry.orgbeilstein-journals.orgnih.gov | organic-chemistry.orgacs.orgnih.govnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group of this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), which proceeds without the need for a toxic copper catalyst. nih.gov SPAAC is a valuable tool in bioconjugation and chemical biology due to its biocompatibility and ability to be performed under physiological conditions. nih.govnih.gov
The reaction involves the 1,3-dipolar cycloaddition of the azide onto the strained triple bond of a cyclooctyne derivative. The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) facilitates the reaction, allowing it to proceed efficiently at room temperature. nih.gov While SPAAC offers the advantage of being copper-free, it often results in a mixture of regioisomers. nih.gov The rate of SPAAC can be influenced by the structure of both the azide and the cyclooctyne, as well as the solvent used. d-nb.info For instance, the reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid is accelerated and shows complete regioselectivity due to secondary interactions involving the boronate ester. rsc.orgchemrxiv.org
Table 1: Examples of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide | Alkyne | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(Azidophenyl)boronic acid | Cyclooct-2-yn-1-ol | Room temperature | Triazole with boronate ester group | rsc.orgchemrxiv.org |
Reactivity with Other Dipolarophiles
Beyond strained alkynes, the azide group of this compound can react with other dipolarophiles. Electron-poor olefins and enamines are notable examples. The reaction with enamines can be significantly faster than with phenyl azide, a phenomenon attributed to the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of perfluoroaryl azides, which enhances orbital interactions. nih.gov The resulting triazolines from these reactions can subsequently rearrange. nih.gov
The cycloaddition of azides with various olefins, such as strained systems like norbornene, has also been explored. nih.govresearchgate.net These reactions typically lead to the formation of triazoline adducts. researchgate.net
Thermal and Photochemical Decomposition Pathways of the Azide
The azide group in this compound is susceptible to decomposition upon exposure to heat or light, leading to the formation of highly reactive intermediates.
Both thermal and photochemical decomposition of organic azides are known to generate nitrene intermediates by the extrusion of molecular nitrogen. researchgate.netnih.gov Nitrenes are highly reactive species with a monovalent nitrogen atom and typically have a very short lifespan. nih.gov However, the stability and subsequent reactions of the nitrene can be influenced by the molecular structure and reaction conditions.
Direct irradiation of 2-azido-1,3-thiazole can lead to the formation of a nitrene intermediate. researchgate.net This intermediate can then undergo various transformations, including ring-opening, which in some cases results in polymerization. researchgate.net In the presence of suitable substrates like enol ethers, the photochemically generated nitrene from 2-azido-1,3-thiazole can undergo aziridination of the double bond. researchgate.net
Transition metal catalysts can also mediate nitrene transfer reactions from azides to other molecules, such as carbon monoxide and isocyanides, to form heteroallenes. nih.gov Furthermore, metal-mediated nitrene coupling can lead to the formation of azoarenes. rsc.org
Table 2: Products of Nitrene Reactions from Azide Decomposition
| Starting Material | Condition | Intermediate | Subsequent Reaction | Product | Reference |
|---|---|---|---|---|---|
| 2-Azido-1,3-thiazole | Irradiation | Nitrene | Ring-opening | Polymer | researchgate.net |
| 2-Azido-1,3-thiazole | Irradiation in presence of enol ether | Nitrene | Aziridination | Aziridine | researchgate.net |
The decomposition of azides can also lead to rearrangement reactions. For instance, the thermolysis of vinyl azides can generate azirine intermediates, which can then undergo ring expansion reactions with acyl halides to form oxazoles. nih.gov While this specific example does not directly involve this compound, it illustrates a potential reactivity pathway for azide-containing compounds.
Photochemical decomposition of certain complex molecules containing a thiazole (B1198619) ring can lead to the formation of different rearranged products depending on the irradiation source. nih.gov
Reduction of the Azide Group to Aminomethyl Thiazole
The azide group of this compound can be readily reduced to the corresponding primary amine, 2-(aminomethyl)-1,3-thiazole. This transformation is a common and useful reaction in organic synthesis.
Several reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride or sodium borohydride. nih.gov The Staudinger reaction, which involves the use of a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis, is another effective method for reducing azides to amines. nih.gov
This reduction is a key step in the synthesis of various biologically active molecules, where the resulting aminomethylthiazole serves as a crucial building block. acs.org
Reactivity of the 1,3-Thiazole Ring
The 1,3-thiazole ring itself possesses a distinct reactivity profile. It is an aromatic, five-membered heterocycle containing both a sulfur and a nitrogen atom. jneonatalsurg.comwikipedia.org This structure imparts a degree of aromaticity, greater than that of the corresponding oxazole (B20620). wikipedia.org
The thiazole ring can undergo several types of reactions:
Electrophilic Substitution: The calculated π-electron density indicates that C5 is the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com However, the ring is deactivated towards electrophilic attack in acidic conditions due to protonation. jneonatalsurg.com Electron-donating groups on the ring can promote these reactions. jneonatalsurg.com
Nucleophilic Substitution: The C2 position is electronically poor and is the preferred site for nucleophilic attack. chemicalbook.com
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although they are generally not highly reactive dienophiles. wikipedia.orgnumberanalytics.com They can also undergo 1,3-dipolar cycloadditions. numberanalytics.com
Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form an N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. wikipedia.org
The presence of substituents on the thiazole ring can significantly influence its reactivity. For instance, the amino group in 2-aminothiazole (B372263) directs electrophilic substitution to the 5-position. jneonatalsurg.comresearchgate.net
Electrophilic Aromatic Substitution Reactions
The thiazole ring is generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles like thiophene (B33073) or pyrrole, but more reactive than pyridine. slideshare.net Electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich carbon. slideshare.net However, under acidic conditions, the nitrogen atom of the thiazole ring can be protonated, forming a thiazolium cation. This deactivates the ring towards electrophilic attack. slideshare.net
For this compound, the presence of the azidomethyl group at the C2 position can influence the regioselectivity of electrophilic substitution. While the C5 position is generally favored, the specific directing effects of the azidomethyl group in this context are not extensively detailed in the provided search results.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For thiazole itself, nitration with a mixture of concentrated nitric acid and sulfuric acid occurs under vigorous conditions to yield 5-nitrothiazole. slideshare.net It is plausible that this compound would undergo a similar reaction at the C5 position, though specific experimental data for this compound is lacking in the search results.
| Reaction | Reagents | Typical Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-2-(azidomethyl)-1,3-thiazole (Predicted) |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid (Predicted) |
Nucleophilic Attack and Ring Opening/Re-closure
The thiazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or when the ring is part of a thiazolium salt. The azidomethyl group at the C2 position is a primary site for nucleophilic substitution. For instance, the bromine in 2-bromo-5-(azidomethyl)-1,3-thiazole can be displaced by nucleophiles. growingscience.com
A notable reaction involving the azido (B1232118) group is its reduction to an amine, often achieved through methods like the Staudinger reaction using triphenylphosphine or by hydrogenolysis. nih.gov The azido group can also participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to form triazoles. nih.govresearchgate.net
Ring-opening of the thiazole ring can occur under certain conditions. For instance, irradiation of 2-azido-1,3-thiazole can lead to the formation of an intermediate nitrene, which subsequently undergoes ring opening to form a polymer. researchgate.net While this example involves an azido group directly attached to the ring, it highlights a potential pathway for ring cleavage.
Quantum chemical and experimental studies on related 2-bromomethyl-1,3-thiaselenole have shown that nucleophilic attack can lead to ring-opening of an intermediate seleniranium cation, followed by rearrangement and ring-contraction to form a five-membered heterocycle. semanticscholar.org This suggests that complex reaction pathways involving ring dynamics are possible for substituted thiazoles.
Metalation and Directed Functionalization
Metalation, particularly lithiation, is a powerful tool for the functionalization of thiazoles. The use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the thiazole ring, creating a nucleophilic center that can react with various electrophiles. growingscience.com
In the case of 2-bromothiazoles, metalation with LDA can lead to a "halogen dance" reaction, where the bromine atom migrates to a different position on the ring. For example, lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) with LDA, followed by quenching with an electrophile, can result in functionalization at the C2 position while the bromine moves to the C4 position. growingscience.com This strategy allows for the synthesis of polyfunctionalized thiazoles that might be otherwise difficult to obtain. growingscience.com
While specific examples of metalation on this compound are not provided in the search results, it is a plausible synthetic strategy. The protons on the thiazole ring, particularly at the C5 position, would be the most likely sites for deprotonation, allowing for subsequent reaction with electrophiles to introduce new functional groups.
| Metalating Agent | Electrophile | Potential Product |
| n-Butyllithium | CO₂ | This compound-5-carboxylic acid |
| LDA | (CH₃)₃SiCl | 2-(Azidomethyl)-5-(trimethylsilyl)-1,3-thiazole |
Oxidation and Reduction Chemistry of the Thiazole Heterocycle
The thiazole ring can undergo both oxidation and reduction, although the specific reactions and outcomes depend on the substituents present and the reagents used. researchgate.net
Oxidation: The sulfur atom in the thiazole ring can be oxidized by agents like hydrogen peroxide or potassium permanganate (B83412) to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). These oxidized species can have altered chemical reactivity and biological activity.
Reduction: The azidomethyl group is readily reduced to an aminomethyl group. Common reducing agents for this transformation include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. nih.gov This conversion is a key step in the synthesis of various biologically active molecules, as the resulting amine can be further functionalized. For example, 5-(azidomethyl)-4-bromo-1,3-thiazole can be reduced to 1-(4-bromo-1,3-thiazol-5-yl)methanamine using triphenylphosphine in THF. growingscience.com
The thiazole ring itself is generally stable to reduction under conditions used to reduce the azido group. However, more forceful reduction conditions can potentially lead to ring cleavage.
Derivatization and Molecular Architecture Construction
Formation of Hybrid Molecular Scaffolds via Click Chemistry
Click chemistry, a set of powerful, reliable, and selective reactions, is a cornerstone of modern chemical synthesis. acs.orgnih.gov The azide-alkyne cycloaddition, a prominent example of a click reaction, is particularly relevant to the chemistry of 2-(azidomethyl)-1,3-thiazole (B1287221). nih.govorganic-chemistry.org This reaction facilitates the formation of stable triazole rings, linking the thiazole (B1198619) unit to other molecular fragments.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orggoogle.com This reaction involves the coupling of an azide (B81097), such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. google.comacs.org The resulting thiazole-triazole hybrids are of significant interest due to their diverse applications. nih.govuokerbala.edu.iq
The synthesis process typically involves reacting this compound with a variety of alkynes. For instance, the reaction of 4-(azidomethyl)-2-(4-chlorophenyl)thiazole with phenylacetylene (B144264) at elevated temperatures can produce a thiazole-triazole conjugate. google.com A more common and milder approach involves the use of a copper(II) sulfate (B86663) and a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. google.comacs.org This allows the reaction to proceed at room temperature. google.com
The versatility of this method is demonstrated by the wide range of alkynes that can be employed, leading to a library of thiazole-triazole conjugates with different substituents. acs.org These hybrid molecules have been explored for various applications, underscoring the importance of this compound as a key synthetic intermediate. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |
| 4-(azidomethyl)-2-(4-chlorophenyl)thiazole | Phenylacetylene | Heat (80°C) | 2-(4-chlorophenyl)-4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thiazole | google.com |
| Azido (B1232118) compound | Alkyne | Copper (II) sulfate pentahydrate, reducing agent | 1,2,3-triazole-thiazole compound | google.com |
| S-propargylated 1,2,4-triazoles | Alkyl/aryl azides | CuSO4·5H2O, sodium ascorbate | 1,2,4-triazole-1,2,3-triazole conjugates | acs.org |
| N-alkylated-azido-isatin | Ferrocenyl chalcone | Copper sulfate, sodium ascorbate | Isatin–ferrocenylchalcone conjugates | acs.org |
The azido group of this compound also enables its incorporation into polymeric structures. This can be achieved through various polymerization techniques where the azide functionality plays a crucial role. For example, poly(BAMO), a polymer derived from 3,3-bis(azidomethyl)oxetane, is synthesized through ring-opening polymerization, a process that could theoretically be adapted for thiazole-containing monomers. wikipedia.org
Another approach involves the synthesis of polyurea derivatives. Thiazole-containing monomers can be polymerized with diisocyanates to form polyureas with the thiazole moiety integrated into the polymer backbone. mdpi.com These polymers have shown interesting properties, such as good thermal stability, which is attributed to the presence of the thiazole ring. mdpi.com The synthesis of such polymers often involves solution polycondensation in a suitable solvent like pyridine. mdpi.com
Research has demonstrated the synthesis of heteroaromatic thiazole-based polyurea derivatives by polymerizing a diphenylsulfide-based aminothiazole monomer with various diisocyanates. mdpi.com This highlights the potential for creating a diverse range of functional polymers incorporating the thiazole scaffold.
| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer | Ref. |
| Diphenylsulfide-based aminothiazole | Aromatic/aliphatic diisocyanates | Solution polycondensation | Thiazole-based polyurea | mdpi.com |
| 3,3-Bis(azidomethyl)oxetane (BAMO) | Trimethylolpropane (initiator) | Cationic ring-opening polymerization | Poly(BAMO) | wikipedia.org |
The principles of click chemistry with this compound can be extended to the synthesis of more complex topologies, such as macrocycles and interlocked molecules. While direct examples involving this compound are not explicitly detailed in the provided search results, the synthesis of similar structures using azide-alkyne cycloadditions is well-established. acs.org The formation of cyclic structures can be achieved by using molecules containing both an azide and an alkyne functionality, leading to intramolecular cyclization.
The synthesis of constrained cyclic structures for applications in nanomaterials has been noted as a potential use for ruthenium-catalyzed azide-alkyne cycloadditions, which can yield 1,5-disubstituted triazoles. acs.org This regioselectivity could be advantageous in the design of specific macrocyclic architectures.
Functionalization at the Thiazole Ring System
Beyond the reactions of the azidomethyl group, the thiazole ring itself offers opportunities for further functionalization. The electronic properties of the thiazole ring, which is considered an electron-rich heteroaromatic system, allow for various substitution reactions. researchgate.net
The C-4 and C-5 positions of the thiazole ring are susceptible to electrophilic substitution and other modifications. The synthesis of 4-substituted-1,3-thiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a condensation reaction between a-haloketones and thioamides. nih.gov This method allows for the introduction of various substituents at the C-4 position. nih.gov
Further functionalization can be achieved through reactions such as halogen dance, where a halogen atom can migrate from one position to another, enabling the introduction of an electrophile at the vacated position. growingscience.com For example, lithiation of a 2-bromo-5-substituted thiazole with LDA can lead to bromine migration to the C-4 position, followed by the introduction of an electrophile at C-2. growingscience.com This demonstrates the potential for regioselective functionalization of the thiazole ring.
The synthesis of 2,4-disubstituted-1,3-thiazole derivatives has been reported with various substituents at the C-4 position, highlighting the chemical accessibility of this site for modification. nih.gov
| Starting Material | Reagents/Conditions | Modification | Product | Ref. |
| α-Haloketones and thioamides | Hantzsch condensation | C-4 substitution | 4-Substituted-1,3-thiazoles | nih.gov |
| 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) | LDA, then electrophile | Bromine migration (C-2 to C-4) and C-2 substitution | 4-Bromo-5-(1,3-dioxolan-2-yl)-2-substituted-1,3-thiazoles | growingscience.com |
| 4-Substituted phenacyl bromide and thiosemicarbazone | Fused sodium acetate, reflux | C-4 and C-5 substitution | 2-Hydrazinyl-4,5-disubstituted-1,3-thiazoles | mdpi.com |
Orthogonal Functionalization Strategies
The molecular structure of this compound offers distinct reactive sites that can be addressed selectively through orthogonal functionalization strategies. This approach allows for the stepwise and controlled introduction of different chemical moieties at specific positions of the molecule, namely the azidomethyl group and the thiazole ring, without the need for extensive use of protecting groups. The primary reactive centers for such strategies are the terminal azide of the azidomethyl substituent and the C5 position of the thiazole heterocycle.
The azido group is predominantly functionalized via cycloaddition reactions, while the thiazole ring, particularly its C5 position, can be modified through electrophilic substitution, often facilitated by metallation. The difference in the reactivity of these sites enables a modular approach to synthesizing complex derivatives.
Selective Functionalization of the Azidomethyl Group via Cycloaddition
The azidomethyl group is an ideal handle for modification using "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad scope. organic-chemistry.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a stable 1,2,3-triazole ring. acs.orgresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used variant of the Huisgen cycloaddition. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. researchgate.net The CuAAC reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov It proceeds under mild conditions, including at room temperature and in aqueous solutions, and is tolerant of a wide array of functional groups, making it exceptionally suitable for late-stage functionalization. organic-chemistry.org This allows for the conjugation of this compound to a vast library of terminal alkyne-containing molecules, including biomolecules, polymers, and fluorescent tags. acs.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst might be cytotoxic or undesirable, the strain-promoted azide-alkyne cycloaddition offers a metal-free alternative. This reaction utilizes strained cyclooctyne (B158145) derivatives, which react readily with azides without the need for a catalyst.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While CuAAC yields 1,4-disubstituted triazoles, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted regioisomer. nih.gov This provides an additional layer of control over the final molecular architecture.
The selective transformation of the azido group into a triazole linkage is a cornerstone of orthogonal strategies involving this compound, providing a robust method for molecular assembly. nih.gov
Selective Functionalization of the Thiazole Ring
The thiazole ring itself can be functionalized, and the C5 position is a common site for introducing substituents. nih.gov This position is susceptible to electrophilic attack, particularly after activation through metallation.
Lithiation and Electrophilic Quench: A common strategy for functionalizing thiazoles at a specific position is deprotonation with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile. growingscience.com For 2-substituted thiazoles, lithiation often occurs at the C5 position. This allows for the introduction of a wide variety of groups, including halogens, alkyl, silyl, and carbonyl groups, by choosing the appropriate electrophile. The orthogonality of this approach lies in the fact that the strong base used for lithiation does not typically react with the azido group.
Halogen Dance Reaction: In cases where a halogen is already present on the thiazole ring, a "halogen dance" reaction can be used to isomerize it to a different position, which can then be functionalized. For instance, treatment of a brominated thiazole with a strong base like LDA can cause the bromine to migrate, creating a new site for derivatization. growingscience.com This allows for the synthesis of polyfunctionalized thiazoles that would be difficult to access otherwise. growingscience.com
The combination of selective click chemistry at the azidomethyl group and regioselective functionalization on the thiazole ring allows for a highly modular and convergent synthesis of complex molecules based on the this compound scaffold.
Table 1: Orthogonal Functionalization Reactions for this compound
| Reactive Site | Reaction Type | Key Reagents | Resulting Moiety | Selectivity |
|---|---|---|---|---|
| Azidomethyl Group (-CH₂N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | High Regiospecificity organic-chemistry.orgnih.gov |
| Azidomethyl Group (-CH₂N₃) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne (R-C≡CH), Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted 1,2,3-Triazole | High Regiospecificity nih.gov |
| Azidomethyl Group (-CH₂N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne Derivative | 1,2,3-Triazole | Metal-free |
| Thiazole Ring (C5-H) | Lithiation and Electrophilic Quench | 1. n-BuLi or LDA 2. Electrophile (e.g., R-X, CO₂, DMF) | C5-Substituted Thiazole (e.g., C5-R, C5-COOH, C5-CHO) | High Regioselectivity growingscience.com |
Theoretical and Computational Investigations
Quantum Chemical Studies (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the properties of thiazole-containing compounds. researchgate.netresearcher.life These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular structure, energy, and electronic properties. nih.goveurjchem.com For thiazole (B1198619) derivatives, methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), are commonly used to perform geometry optimizations and frequency calculations, ensuring that the calculated structure represents a true energy minimum on the potential energy surface. researchgate.netmdpi.com
The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. rjpbcs.com
For thiazole derivatives, DFT calculations consistently show that the HOMO and LUMO are typically delocalized across the π-system of the thiazole ring and any conjugated substituents. rjpbcs.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to move an electron from the HOMO to the LUMO, facilitating chemical reactions. rjpbcs.com The presence of the electron-withdrawing azido (B1232118) (-N₃) group and the azole ring itself influences the energies of these orbitals.
Table 1: Representative Frontier Orbital Energies for Thiazole Derivatives (Illustrative)
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Thiazole | B3LYP/6-311G(d,p) | -9.468 | 3.348 | 12.816 |
| 2-Methylthiazole | B3LYP/6-311G(d,p) | -9.135 | 3.512 | 12.647 |
| 4-Methylthiazole | B3LYP/6-311G(d,p) | -9.117 | 3.508 | 12.625 |
| 2-Amino-4-(p-tolyl)thiazole | CBS-Q | -7.640 | - | - |
| 2-Methoxy-1,3-thiazole | CBS-Q | -8.748 | - | - |
Thiazole derivatives can exhibit tautomerism, particularly when substituted with groups containing mobile protons. Computational methods are invaluable for determining the relative stabilities of different tautomeric forms. By calculating the ground-state energies of all possible tautomers, researchers can predict the predominant form under equilibrium conditions. For instance, studies on 2-oxothiazole derivatives have shown that the oxo form is energetically favored over the hydroxy tautomer. researchgate.net
Conformational analysis, which explores the different spatial arrangements of a molecule's atoms, is also critical. For 2-(azidomethyl)-1,3-thiazole (B1287221), this would involve studying the rotation around the C-C and C-N single bonds connecting the azidomethyl group to the thiazole ring. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. Conformational studies on other substituted thiazoles have been used to confirm reaction pathways by comparing the formation energies of different possible product conformers. mdpi.com
DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. researchgate.net
For the synthesis of thiazole derivatives, computational studies can validate proposed mechanisms. For example, in reactions involving heterocyclic amines with substituted thiazoles, DFT calculations, including local reactivity indices and molecular electrostatic potential (MEP) mapping, can explain the observed regioselectivity by identifying the most nucleophilic and electrophilic sites on the reacting molecules. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, providing deep insight into its feasibility and selectivity. researchgate.netacs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum mechanics. In MD, the motion of atoms is simulated by solving Newton's equations of motion. These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological system or in solution.
For thiazole derivatives, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. rsc.orgsemanticscholar.orgnih.gov By simulating the complex over nanoseconds, researchers can observe the conformational changes of both the ligand and the protein, analyze the persistence of key interactions (like hydrogen bonds), and calculate binding free energies to estimate the binding affinity. nih.gov Such studies have been performed on various thiazole-based inhibitors to confirm their stable binding within the active sites of target proteins. nih.govnih.gov
Prediction of Spectroscopic Signatures for Structural Elucidation
Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful aid in the structural confirmation of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, chemists can validate proposed molecular structures.
Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to observed peaks. mdpi.comresearchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govnih.gov These theoretical values are often in excellent agreement with experimental data and are crucial for assigning signals in complex NMR spectra, thereby confirming the connectivity and chemical environment of atoms within the molecule. nih.govnih.govdistantreader.org
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations help to assign observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. nih.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Thiazole Derivative (Illustrative)
| Spectroscopic Data | Experimental Value | Calculated Value (Method) |
|---|---|---|
| ¹H-NMR (ppm) | ||
| Thiazole-H | 7.15–7.50 | Correlated with theoretical predictions |
| ¹³C-NMR (ppm) | ||
| Hydrazone Linker C | 143.2–144.1 | Correlated with theoretical predictions |
| IR (cm⁻¹) | ||
| N-H Stretch | 3318–3327 | Correlated with theoretical predictions |
Advanced Applications in Chemical Sciences Excluding Prohibited Areas
Role as a Versatile Synthetic Building Block
The 1,3-thiazole scaffold is a cornerstone in synthetic chemistry, widely recognized as a "privileged structure" due to its presence in many pharmacologically active agents. nih.govlifechemicals.com It serves as a versatile building block for generating lead compounds in drug discovery, offering a stable core that is readily amenable to chemical modification and optimization. nih.govnih.gov The introduction of an azidomethyl group at the 2-position of the thiazole (B1198619) ring transforms it into a bifunctional reagent. This allows for sequential or orthogonal chemical transformations, utilizing the inherent reactivity of the thiazole core alongside the specific reactivity of the azide (B81097) moiety.
The 2-(azidomethyl)-1,3-thiazole (B1287221) molecule is an adept precursor for the synthesis of more complex heterocyclic frameworks. The thiazole core itself can be constructed through well-established methods like the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halocarbonyl compounds with thioamides. nih.govresearchgate.net Once formed, the azidomethyl group serves as a key functional handle for further elaboration.
The primary reaction pathway exploited is the 1,3-dipolar cycloaddition, a cornerstone of click chemistry, where the azide reacts with an alkyne to form a stable 1,2,3-triazole ring. nih.gov This reaction is highly efficient and specific, allowing the thiazole unit to be linked to a vast array of other molecular fragments, including other heterocyclic systems. This strategy enables the modular construction of elaborate molecules with potential applications in medicinal chemistry and beyond. nih.govnih.gov
| Starting Material | Reactant | Resulting Heterocyclic System | Key Reaction Type |
|---|---|---|---|
| This compound | Terminal Alkyne (e.g., Propargyl alcohol) | Thiazole-Triazole Adduct | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| This compound | Strained Alkyne (e.g., DBCO) | Thiazole-Triazole Adduct | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| This compound | Organophosphine (e.g., Triphenylphosphine) | Thiazole-Iminophosphorane | Staudinger Ligation |
In modern drug discovery, the synthesis of large, diverse collections of related molecules, known as chemical libraries, is essential for identifying new therapeutic leads. The 1,3-thiazole ring is an excellent scaffold for such libraries due to its chemical stability and proven biological relevance. lifechemicals.com The this compound derivative is particularly well-suited for this purpose.
Using the azide group as a reactive anchor, a single thiazole core can be combined with a large collection of different alkynes through high-throughput click chemistry reactions. researchgate.net This parallel synthesis approach allows for the rapid and efficient generation of a library containing hundreds or thousands of unique thiazole-triazole compounds. Each compound in the library retains the core thiazole scaffold but varies in the substituent attached via the triazole linker, providing a diverse set of molecules for biological screening. lifechemicals.comresearchgate.net
| Scaffold | Reaction | Diversity Elements (Alkynes) | Generated Library |
|---|---|---|---|
| This compound | CuAAC Click Chemistry | Alkyne 1 (R1) | Thiazole-Triazole-R1 |
| Alkyne 2 (R2) | Thiazole-Triazole-R2 | ||
| Alkyne 'n' (Rn) | Thiazole-Triazole-Rn |
Applications in Materials Science
The unique electronic and photophysical properties of the thiazole ring have led to its incorporation into a variety of advanced materials. Its electron-accepting nature makes it a valuable component in organic electronics, while its presence in certain molecular structures can give rise to fluorescence. The this compound derivative provides a chemical tool to integrate these properties into larger material systems, such as polymers and surfaces.
Thiazole is recognized as an electron-accepting heterocycle, a property that is highly desirable for n-type organic semiconductors. researchgate.netsemanticscholar.org Materials incorporating thiazole and its derivatives, such as bithiazole and thiazolothiazole, have been successfully used in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.orgresearchgate.net The thiazole unit helps to lower the orbital energy levels of the material, facilitating electron transport. researchgate.net
The this compound building block can be used to synthesize novel semiconducting small molecules or polymers. For instance, it can be "clicked" onto a conjugated polymer backbone or used as an end-capping group for oligomers, allowing for fine-tuning of the material's electronic properties and morphology.
| Thiazole-Based Material Type | Key Property | Optoelectronic Application |
|---|---|---|
| Thiazole-Thiophene Oligomers | Excellent n-channel transport (electron mobility) | Organic Field-Effect Transistors (OFETs) researchgate.net |
| Benzobisthiazole Polymers | High environmental stability | Stable OFETs semanticscholar.org |
| Thiazolothiazole-based Molecules | Donor-Acceptor-Donor (D-A-D) structure | Organic Solar Cells semanticscholar.org |
The thiazole ring is a key component of several important fluorescent dyes, such as Thiazole Orange. beilstein-journals.org Azide-modified fluorophores are widely used as molecular probes in chemical biology for labeling and detecting biomolecules. nih.govjenabioscience.com The azide group allows the dye to be covalently attached to a target molecule containing an alkyne group via a click reaction. nih.govbeilstein-journals.org
A this compound derivative can function as a core for creating new fluorescent probes. By modifying the substituents on the thiazole ring, its photophysical properties (e.g., absorption and emission wavelengths) can be tailored. The azidomethyl group then serves as the universal linker for conjugation, enabling its use for "chemical tagging" of proteins, nucleic acids, and other molecules for visualization and analysis. nih.govbeilstein-journals.org
| Azide-Containing Dye | Emission Color | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| 3-Azido-7-hydroxycoumarin | Blue | 404 | 477 jenabioscience.com |
| 5-FAM-Azide | Green | 494 | 520 |
| Cy3-Azide | Yellow | 550 | 570 jenabioscience.com |
| Cy5-Azide | Red | 649 | 670 jenabioscience.com |
The ability to modify surfaces with specific chemical functionalities is crucial for creating advanced materials with tailored properties like hydrophobicity, biocompatibility, or conductivity. Functional polymer coatings can enhance the durability and performance of various substrates. metu.edu.tr
The this compound molecule is an ideal agent for surface functionalization and polymer synthesis. The azide group can be used in several ways:
Surface Modification: An alkyne-functionalized surface can be coated with this compound via a click reaction, imparting the surface with the specific chemical properties of the thiazole ring.
Polymer Grafting: It can be attached to the side chain of a polymer, creating a functional polymer with pendant thiazole groups.
Polymerization: The azide can participate in certain types of polymerization reactions to create novel polymer backbones. beilstein-journals.org
This versatility allows for the integration of the thiazole moiety into a wide range of polymeric materials and coatings, including semiconducting polymers used in organic electronics. lifechemicals.combeilstein-journals.org
Catalysis and Ligand Design
The unique structural characteristics of the 1,3-thiazole ring, featuring both nitrogen and sulfur heteroatoms, make it a valuable scaffold in the design of ligands for metal catalysis. The nitrogen atom can act as a Lewis basic site for coordination to a metal center, while the sulfur atom can also participate in coordination or influence the electronic properties of the ligand. The introduction of an azidomethyl group at the 2-position of the thiazole ring, as in this compound, provides a versatile handle for further functionalization, significantly expanding its potential applications in catalysis. This functional group is particularly amenable to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the straightforward synthesis of 1,2,3-triazole-containing ligands. nih.govorganic-chemistry.org
Thiazole-Based Ligands for Metal Catalysis
Thiazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. The thiazole nitrogen can coordinate to a range of transition metals, including palladium, copper, and rhodium, forming stable complexes that can catalyze diverse organic transformations. nih.gov The electronic properties of the thiazole ring can be tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex.
The compound this compound serves as a valuable precursor for the synthesis of more complex thiazole-based ligands. Through the CuAAC reaction, the azidomethyl group can be readily reacted with a wide array of terminal alkynes to introduce new functionalities. frontiersin.orgorganic-chemistry.org This modular approach allows for the creation of a library of ligands with varying steric and electronic properties. For instance, reaction with an alkyne bearing a phosphine (B1218219) group could yield a bidentate P,N-ligand, a class of ligands known to be effective in cross-coupling reactions. Similarly, the introduction of other coordinating groups via the triazole ring can lead to the formation of polydentate ligands with unique coordination geometries.
The resulting 1,2,3-triazole-thiazole hybrid ligands can offer several advantages in metal catalysis. The triazole ring itself can act as a coordinating moiety, leading to enhanced stability of the metal complex. Furthermore, the triazole linker provides a rigid and well-defined spacing between the thiazole unit and the other coordinating group, which can be crucial for achieving high selectivity in catalytic reactions.
| Ligand Precursor | Reaction Type | Functional Group Introduced | Potential Ligand Type | Potential Catalytic Application |
| This compound | CuAAC | Alkyne-phosphine | P,N-Bidentate | Cross-coupling reactions |
| This compound | CuAAC | Alkyne-pyridine | N,N-Bidentate | Oxidation reactions |
| This compound | CuAAC | Alkyne-alcohol | N,O-Bidentate | Transfer hydrogenation |
Chiral Thiazole Derivatives in Asymmetric Synthesis
The development of chiral ligands is of paramount importance in asymmetric synthesis, which aims to produce enantiomerically pure compounds. Thiazole-containing chiral ligands have shown promise in a range of asymmetric transformations. nih.gov The rigid structure of the thiazole ring can provide a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity.
The use of this compound as a building block offers a facile route to novel chiral thiazole derivatives for asymmetric synthesis. Chirality can be introduced into the ligand structure through several strategies. One approach involves reacting this compound with a chiral alkyne in a CuAAC reaction. The resulting triazole-thiazole ligand will possess a chiral center originating from the alkyne fragment.
Another strategy involves the use of a chiral auxiliary. For example, a chiral alcohol can be attached to the thiazole ring or the alkyne partner, and after the click reaction and coordination to a metal, this auxiliary can direct the stereochemical outcome of the catalytic reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
A study on a related system, N-azidoacetyl-1,3-thiazolidine-2-thione, has demonstrated the potential of azide-containing thiazole derivatives in asymmetric aldol (B89426) reactions catalyzed by chiral nickel(II) complexes. nih.gov This suggests that ligands derived from this compound could also be effective in promoting stereoselective carbon-carbon bond formation. The combination of the thiazole moiety with the synthetically versatile azido (B1232118) group opens up new avenues for the design and synthesis of innovative chiral ligands for a broad spectrum of asymmetric catalytic reactions.
| Chiral Strategy | Description | Potential Asymmetric Reaction |
| Chiral Alkyne | Reaction of this compound with a pre-existing chiral alkyne. | Asymmetric hydrogenation |
| Chiral Auxiliary | Incorporation of a removable chiral group on the ligand backbone. | Asymmetric allylic alkylation |
| Chiral Metal Complex | Use of a chiral metal precursor with a ligand derived from this compound. | Asymmetric cyclopropanation |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into 2-(azidomethyl)-1,3-thiazole (B1287221) has primarily focused on its synthesis and its utility as a building block in organic synthesis. The most common synthetic route involves a two-step process starting from a suitable precursor, typically 2-(hydroxymethyl)-1,3-thiazole. This alcohol is first converted to a more reactive intermediate, such as 2-(chloromethyl)-1,3-thiazole or 2-(bromomethyl)-1,3-thiazole, through treatment with a halogenating agent like thionyl chloride or phosphorus tribromide. Subsequent nucleophilic substitution with sodium azide (B81097) furnishes the desired this compound.
The reactivity of this compound is dominated by the azide group. It readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," with various alkynes to form 1,2,3-triazole derivatives. This reaction is highly efficient and regioselective, typically catalyzed by copper(I) species. Furthermore, the azide moiety can be selectively reduced to an amine group, yielding 2-(aminomethyl)-1,3-thiazole, a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. This transformation is commonly achieved using reagents such as triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction) or catalytic hydrogenation.
Emerging Trends in Azidomethyl Thiazole (B1198619) Chemistry
Current research is exploring the integration of this compound into more complex synthetic strategies. One emerging trend is its use in the construction of bioconjugates and labeled biomolecules. The bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling of proteins, nucleic acids, and other biological macromolecules that have been functionalized with an alkyne group. This has potential applications in diagnostics, imaging, and drug delivery.
Another area of growing interest is the development of one-pot or tandem reactions that utilize the reactivity of both the thiazole ring and the azidomethyl group. Such strategies aim to increase synthetic efficiency and allow for the rapid generation of molecular diversity. For instance, a reaction sequence could involve a modification of the thiazole ring followed by a click reaction on the azide moiety, all performed in a single reaction vessel.
Untapped Reactivity and Application Avenues
While the cycloaddition and reduction of the azide are well-established, other aspects of the reactivity of this compound remain largely unexplored. The potential for the azide to undergo other transformations, such as reactions with phosphines to form aza-ylides for subsequent Wittig-type reactions, or its participation in nitrene insertion reactions, could lead to the synthesis of novel heterocyclic systems.
From an applications perspective, the derivatives of this compound, particularly the triazoles and amines, warrant further investigation for their potential biological activities. The 1,2,3-triazole linkage is known to be a bioisostere for amide bonds and can impart favorable pharmacokinetic properties to drug candidates. Given the known bioactivities of thiazole-containing compounds, it is plausible that novel therapeutic agents could be discovered by exploring the chemical space accessible from this compound.
Challenges and Opportunities for Future Research
A significant challenge in the field is the limited commercial availability of this compound and its immediate precursors. The development of more scalable and cost-effective synthetic routes would undoubtedly accelerate research in this area. Furthermore, a more detailed investigation into the stability and handling of this compound is necessary, as organic azides can be energetic compounds.
Despite these challenges, the opportunities for future research are vast. The systematic exploration of the reactivity of this compound beyond click chemistry and reduction is a key area for advancement. The synthesis of libraries of derivatives and their screening for biological activity could lead to the identification of new lead compounds for drug discovery. Moreover, the incorporation of this building block into materials science, for example, in the synthesis of functional polymers or coordination complexes, represents another exciting avenue for future investigation.
Q & A
Q. Core Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent placement on the thiazole ring. For example, the azidomethyl group () shows distinct proton signals at δ ~4.2–4.5 ppm and carbon signals at δ ~35–40 ppm .
- IR Spectroscopy : The azide stretch () appears as a sharp peak near 2100 cm, critical for verifying functional group integrity .
- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C, H, N content) may indicate impurities, requiring iterative recrystallization or chromatography .
How does the stability of this compound impact its handling and storage in research settings?
Advanced Consideration : The azide group is prone to thermal and photolytic decomposition. reveals that 2-azidobenzo[d]thiazole exists in equilibrium with benzo[4,5]thiazolo[3,2-d]tetrazole, influenced by solvent polarity and substituents. Polar solvents (e.g., CDCl) favor the tetrazole form, complicating isolation . Storage recommendations:
- Short-term : Store in dark, anhydrous conditions at −20°C.
- Long-term : Use inert atmospheres (argon) to prevent oxidative degradation .
What methodologies enable the use of this compound in click chemistry applications?
Methodological Insight : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. For example:
- Reaction Setup : Combine with terminal alkynes (e.g., propargyl derivatives) under CuSO/sodium ascorbate catalysis in a 1:1 tert-butanol/water mixture.
- Yield Optimization : Catalyst loading (5–10 mol%) and reaction time (12–24 hr) balance efficiency and side reactions . Applications include bioconjugation and polymer chemistry, leveraging the thiazole’s electronic properties for targeted interactions .
How can researchers evaluate the biological activity of this compound derivatives?
Q. In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Neuroprotection Studies : Assess mitochondrial membrane potential in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .
Computational Methods : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like α-glucosidase or acetylcholinesterase, guided by crystallographic data from analogous compounds .
How should researchers resolve contradictions in structural or purity data during synthesis?
Case Study : reports discrepancies in elemental analysis (e.g., ±0.3% deviation in nitrogen content). Resolution strategies:
Chromatographic Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the target compound.
Alternative Characterization : High-resolution mass spectrometry (HRMS) or X-ray crystallography confirms molecular identity when NMR/IR are inconclusive .
What factors influence the regioselectivity of reactions involving this compound?
Q. Advanced Mechanistic Analysis :
- Electronic Effects : The thiazole’s electron-deficient C2 position directs nucleophilic attacks to the azidomethyl group.
- Steric Hindrance : Bulky substituents on the thiazole (e.g., aryl groups at C4/C5) may shift reactivity to alternative sites .
- Catalyst Design : Palladium or copper catalysts modulate cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, as seen in related thiazole derivatives .
What safety protocols are essential when handling this compound?
Q. Critical Guidelines :
- Azide-Specific Risks : Avoid friction, shock, or heating (>100°C) to prevent explosive decomposition.
- Personal Protective Equipment (PPE) : Use blast shields, nitrile gloves, and fume hoods during synthesis.
- Waste Disposal : Quench excess azides with aqueous sodium nitrite/ammonium chloride before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
